molecular formula C16H11N5O2 B11277961 N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine

N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B11277961
M. Wt: 305.29 g/mol
InChI Key: JTJWFRXGWUVKJW-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with a triazoloquinazoline framework, making it a promising candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE typically involves multiple steps, starting with the preparation of the benzodioxole and triazoloquinazoline intermediates. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction to form the desired compound . The reaction conditions often include the use of a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the benzodioxole or triazoloquinazoline moieties are activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This can lead to the disruption of cellular processes such as proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-AMINE stands out due to its unique combination of benzodioxole and triazoloquinazoline moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H11N5O2

Molecular Weight

305.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

InChI

InChI=1S/C16H11N5O2/c1-2-4-12-11(3-1)15-20-17-8-21(15)16(19-12)18-10-5-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,18,19)

InChI Key

JTJWFRXGWUVKJW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4C5=NN=CN53

Origin of Product

United States

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